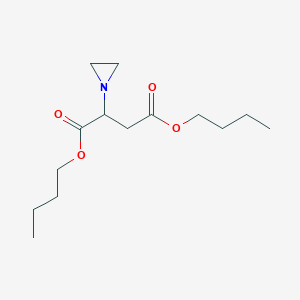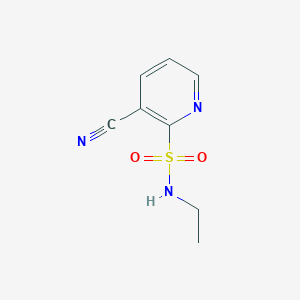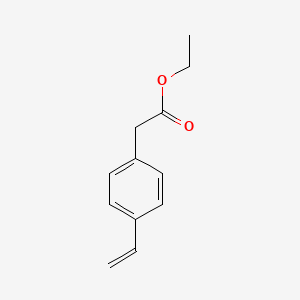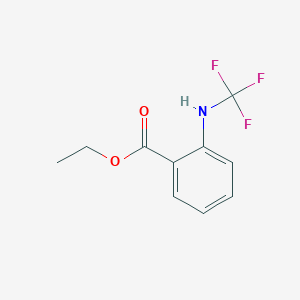
3-Tert-butyl-5-methylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-5-methylbenzenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a tert-butyl group and a methyl group attached to a benzene ring, along with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-5-methylbenzenamine typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tert-butyl-5-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones, nitro derivatives.
Reduction: Amines.
Substitution: Nitro derivatives.
Applications De Recherche Scientifique
3-Tert-butyl-5-methylbenzenamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for pharmaceutical compounds and its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-5-methylbenzenamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The tert-butyl and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
- 3-Tert-butyl-4-methylbenzenamine
- 3-Tert-butyl-6-methylbenzenamine
- 3-Tert-butyl-5-ethylbenzenamine
Comparison: 3-Tert-butyl-5-methylbenzenamine is unique due to the specific positioning of the tert-butyl and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
3-tert-butyl-5-methylaniline |
InChI |
InChI=1S/C11H17N/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,12H2,1-4H3 |
Clé InChI |
LSXDQNJHRUWHLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13968242.png)








